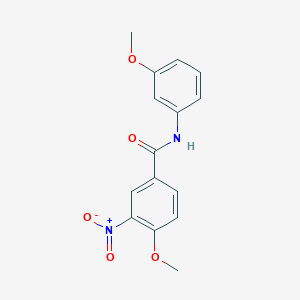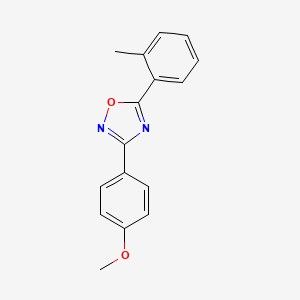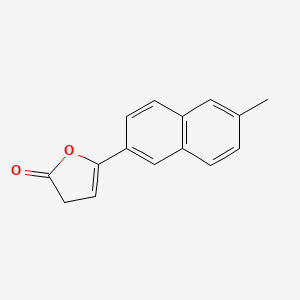
ethyl (3-pyridinylmethyl)dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-pyridinylmethyl)dithiocarbamate, also known as EDDC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have various scientific research applications, including its use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of ethyl (3-pyridinylmethyl)dithiocarbamate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and inflammation. Specifically, ethyl (3-pyridinylmethyl)dithiocarbamate has been found to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and physiological effects:
ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have antioxidant properties and may be beneficial in protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl (3-pyridinylmethyl)dithiocarbamate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, one limitation of using ethyl (3-pyridinylmethyl)dithiocarbamate is that it may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on ethyl (3-pyridinylmethyl)dithiocarbamate, including its potential use in combination with other cancer treatments, its use in treating other inflammatory diseases, and its potential use in protecting against oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of ethyl (3-pyridinylmethyl)dithiocarbamate and to identify any potential off-target effects.
Synthesemethoden
Ethyl (3-pyridinylmethyl)dithiocarbamate is synthesized using a specific method that involves reacting ethylamine with carbon disulfide and then adding 3-pyridinemethanol to the mixture. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
Eigenschaften
IUPAC Name |
ethyl N-(pyridin-3-ylmethyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S2/c1-2-13-9(12)11-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIVENAJRQNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-pyridinylmethyl)dithiocarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)


![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
